1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione 1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione
Brand Name: Vulcanchem
CAS No.: 73356-94-2
VCID: VC3800108
InChI: InChI=1S/C12H11NO2/c14-10-4-5-11(15)13-7-6-8-2-1-3-9(10)12(8)13/h1-3H,4-7H2
SMILES: C1CC(=O)N2CCC3=C2C(=CC=C3)C1=O
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione

CAS No.: 73356-94-2

Cat. No.: VC3800108

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione - 73356-94-2

Specification

CAS No. 73356-94-2
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name 1-azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione
Standard InChI InChI=1S/C12H11NO2/c14-10-4-5-11(15)13-7-6-8-2-1-3-9(10)12(8)13/h1-3H,4-7H2
Standard InChI Key HUZRDLIPCFTNIF-UHFFFAOYSA-N
SMILES C1CC(=O)N2CCC3=C2C(=CC=C3)C1=O
Canonical SMILES C1CC(=O)N2CCC3=C2C(=CC=C3)C1=O

Introduction

Chemical Identity and Structural Features

Molecular and IUPAC Nomenclature

The compound’s systematic IUPAC name, 1-azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione, reflects its intricate tricyclic structure. The "aza" prefix denotes the replacement of a carbon atom with nitrogen, while the "dione" suffix indicates the presence of two ketone groups. The bicyclo descriptor [6.4.1.04,13] specifies the arrangement of the three fused rings: a 6-membered ring, a 4-membered ring, and a 1-membered bridge.

Molecular Formula and Weight

  • Molecular Formula: C₁₂H₁₁NO₂

  • Molecular Weight: 201.22 g/mol.

Structural Characteristics

The compound’s core consists of a 13-membered tricyclic system with conjugated double bonds and a nitrogen atom at position 1. The ketone groups at positions 9 and 12 introduce polarity, influencing its reactivity and solubility.

Synthesis and Reaction Parameters

Synthetic Pathways

The synthesis of 1-azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione involves advanced cyclization strategies. Key steps include:

  • Ring Formation: Intramolecular cyclization of precursor molecules under controlled conditions.

  • Functional Group Introduction: Oxidation reactions to install the ketone groups.

Optimization Conditions

  • Solvent: Toluene is commonly used due to its high boiling point and ability to stabilize reactive intermediates.

  • Temperature: Reactions typically proceed at elevated temperatures (80–120°C) to overcome kinetic barriers.

  • Catalysts: Lewis acids such as aluminum chloride may facilitate cyclization.

Physicochemical Properties

Physical State and Solubility

  • State: Crystalline solid at room temperature.

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) and sparingly soluble in water.

Stability

The compound is sensitive to light and moisture, requiring storage under inert conditions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Peaks between δ 6.5–7.5 ppm correspond to aromatic protons in the conjugated triene system.

  • ¹³C NMR: Signals at δ 180–190 ppm confirm the presence of ketone groups.

High-Resolution Mass Spectrometry (HRMS)

  • Observed [M+H]⁺: 202.0967 (theoretical: 202.0964), confirming the molecular formula.

Infrared (IR) Spectroscopy

Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch).

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets.

  • Derivatization: Explore modifications to enhance solubility and bioactivity.

  • Scalable Synthesis: Develop cost-effective routes for industrial applications.

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